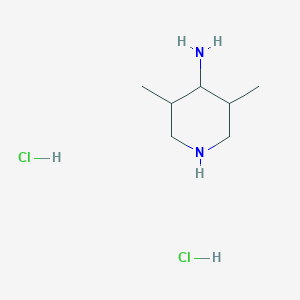![molecular formula C15H15N3O3 B2973737 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine CAS No. 130179-85-0](/img/structure/B2973737.png)
2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4-Trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining a trimethoxyphenyl group with an imidazo[4,5-b]pyridine scaffold, making it a valuable candidate for various biological and pharmacological studies .
作用機序
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Compounds containing the tmp group have been associated with a wide range of bioactivity effects, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
The TMP group in 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine plays a critical role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences cell function in various ways. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[4,5-b]pyridine core. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反応の分析
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. .
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
類似化合物との比較
Similar Compounds
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Podophyllotoxin: Another tubulin inhibitor used in cancer therapy.
Combretastatin: A potent microtubule targeting agent with structural similarities to 2-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
This compound stands out due to its unique combination of the trimethoxyphenyl group and the imidazo[4,5-b]pyridine scaffold, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
特性
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-19-11-7-6-9(12(20-2)13(11)21-3)14-17-10-5-4-8-16-15(10)18-14/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVSDTNQXNACDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2973654.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2973655.png)
![N-(4-fluorophenyl)-1-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2973656.png)
![4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide](/img/structure/B2973657.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973659.png)
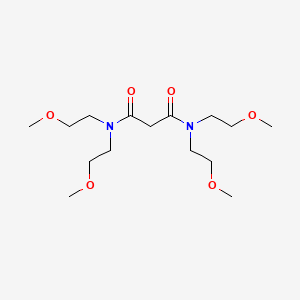
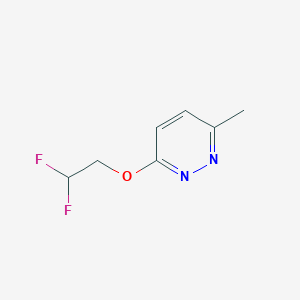
![N-(5-{[(2-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2973665.png)
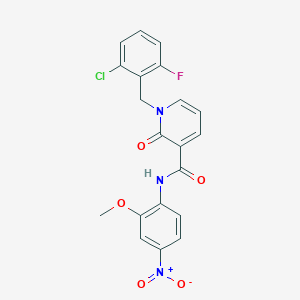
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2973667.png)
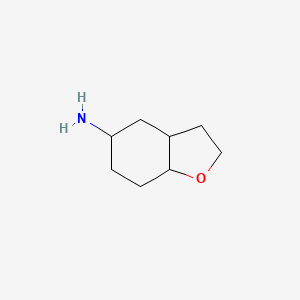
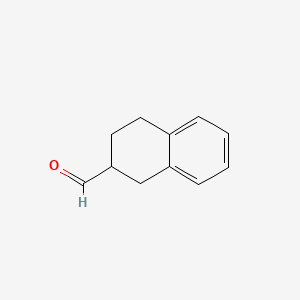
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2973672.png)
